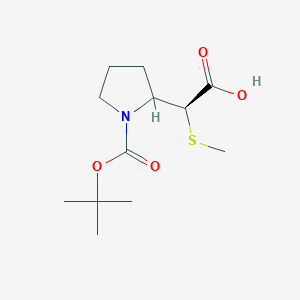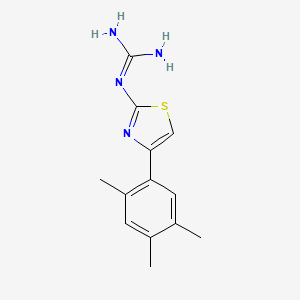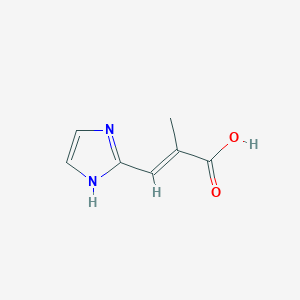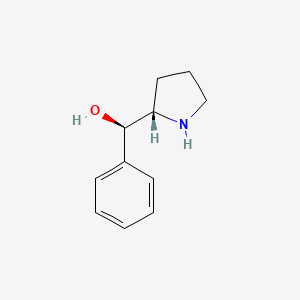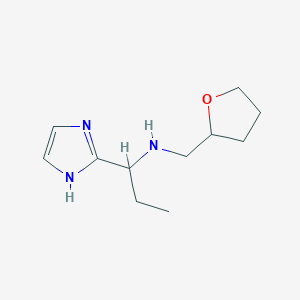
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is a synthetic organic compound that features an imidazole ring and a tetrahydrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydrofuran ring is replaced by the imidazole derivative.
Formation of the Propan-1-amine Linker: The final step involves the formation of the propan-1-amine linker through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions: 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Substituted tetrahydrofuran derivatives.
科学的研究の応用
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors with imidazole-binding sites.
Materials Science: It can be used in the synthesis of polymers and materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biological processes involving imidazole-containing enzymes or proteins.
作用機序
The mechanism of action of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.
類似化合物との比較
1-(1H-Imidazol-2-yl)-N-methylpropan-1-amine: Lacks the tetrahydrofuran moiety, making it less soluble.
1-(1H-Imidazol-2-yl)-N-((tetrahydropyran-2-yl)methyl)propan-1-amine: Contains a tetrahydropyran ring instead of tetrahydrofuran, which may affect its reactivity and solubility.
Uniqueness: 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is unique due to the presence of both the imidazole ring and the tetrahydrofuran moiety, which confer specific chemical properties such as enhanced solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
1-(1H-imidazol-2-yl)-N-(oxolan-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H19N3O/c1-2-10(11-12-5-6-13-11)14-8-9-4-3-7-15-9/h5-6,9-10,14H,2-4,7-8H2,1H3,(H,12,13) |
InChIキー |
PCBREQZDLDNDMN-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=CN1)NCC2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B11766296.png)
![(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11766306.png)
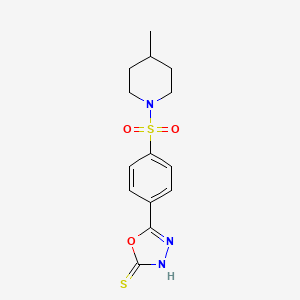

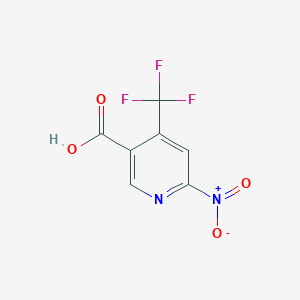
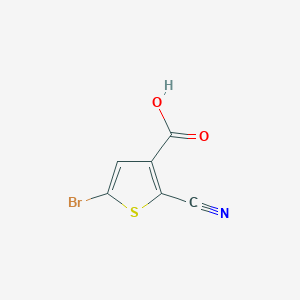
![2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)
![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)
![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B11766352.png)
